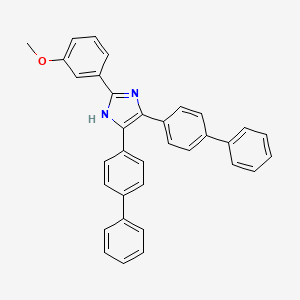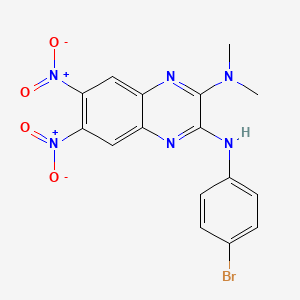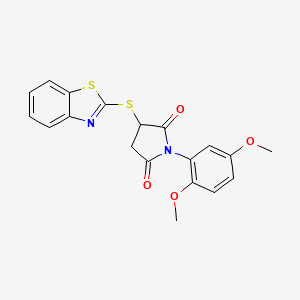
N-isopropyl-N'-mesitylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-mesitylethanediamide, also known as IMes, is a widely used ligand in organometallic chemistry. It is a derivative of N,N-dimethylbenzylamine and is commonly used in catalysis. The molecule has a bulky mesityl group that provides steric protection to the metal center, making it an ideal ligand for catalytic reactions.
Mécanisme D'action
The mechanism of action of N-isopropyl-N'-mesitylethanediamide as a ligand involves the formation of a coordination complex with a transition metal center. The bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. The nitrogen atoms in the N-isopropyl-N'-mesitylethanediamide molecule also provide electron-donating properties, making it an effective ligand for catalysis.
Biochemical and Physiological Effects:
N-isopropyl-N'-mesitylethanediamide is not commonly used in biochemical and physiological studies, as it is primarily used in organometallic chemistry. However, there have been some studies that have investigated the potential use of N-isopropyl-N'-mesitylethanediamide in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-N'-mesitylethanediamide as a ligand is its ability to provide steric protection to the metal center, allowing for selective reactions to occur. N-isopropyl-N'-mesitylethanediamide is also a highly stable molecule, making it an ideal ligand for catalytic reactions. However, one limitation of using N-isopropyl-N'-mesitylethanediamide is its high cost, which can be a barrier for some researchers.
Orientations Futures
There are many potential future directions for the use of N-isopropyl-N'-mesitylethanediamide in organometallic catalysis. One area of research is the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties, such as increased stability or selectivity. Another area of research is the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions, such as asymmetric catalysis. Additionally, there is potential for the use of N-isopropyl-N'-mesitylethanediamide in other fields, such as drug delivery or materials science.
In conclusion, N-isopropyl-N'-mesitylethanediamide, or N-isopropyl-N'-mesitylethanediamide, is a widely used ligand in organometallic chemistry. It is commonly used in catalytic reactions, and its bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. While N-isopropyl-N'-mesitylethanediamide is primarily used in organometallic chemistry, there is potential for its use in other fields, such as drug delivery or materials science. Future research in this area may involve the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties or the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions.
Méthodes De Synthèse
N-isopropyl-N'-mesitylethanediamide can be synthesized through a simple one-step reaction. The reaction involves the reaction of N,N-dimethylbenzylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction yields N-isopropyl-N'-mesitylethanediamide as the product.
Applications De Recherche Scientifique
N-isopropyl-N'-mesitylethanediamide has been extensively studied for its application in organometallic catalysis. It is commonly used as a ligand for transition metal catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation, and C-H activation. N-isopropyl-N'-mesitylethanediamide has also been used in the synthesis of complex natural products and pharmaceuticals.
Propriétés
IUPAC Name |
N'-propan-2-yl-N-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8(2)15-13(17)14(18)16-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVKILYKMUMAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-N'-(2,4,6-trimethylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)

![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968690.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4968717.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)

![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate](/img/structure/B4968737.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-bromonicotinamide](/img/structure/B4968742.png)